molecular formula C21H39NO3.C6H15NO3<br>C27H54N2O6 B14709722 Triethanolamine oleoyl sarcosinate CAS No. 17736-08-2

Triethanolamine oleoyl sarcosinate

Cat. No.: B14709722
CAS No.: 17736-08-2
M. Wt: 502.7 g/mol
InChI Key: FUUGOUJDTGRGMR-GMFCBQQYSA-N
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Preparation Methods

The synthesis of triethanolamine oleoyl sarcosinate typically involves the reaction of oleoyl chloride with triethanolamine in the presence of a base catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis . Industrial production methods often utilize the Schotten-Baumann reaction, where oleoyl chloride is added to an aqueous solution of N-methylglycine at a controlled pH . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Triethanolamine oleoyl sarcosinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Triethanolamine oleoyl sarcosinate can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various applications.

Properties

CAS No.

17736-08-2

Molecular Formula

C21H39NO3.C6H15NO3
C27H54N2O6

Molecular Weight

502.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid

InChI

InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10-;

InChI Key

FUUGOUJDTGRGMR-GMFCBQQYSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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